3-[(Diethylamino)methyl]benzoic acid
CAS No.:
Cat. No.: VC20175237
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 3-(diethylaminomethyl)benzoic acid |
| Standard InChI | InChI=1S/C12H17NO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
| Standard InChI Key | KOLMZGIDCNVGEI-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC1=CC(=CC=C1)C(=O)O |
Introduction
3-[(Diethylamino)methyl]benzoic acid is an organic compound characterized by its benzoic acid core substituted with a diethylaminomethyl group. This structure imparts unique chemical and biological properties, making it relevant in various fields such as medicinal chemistry, organic synthesis, and material science. Below, we explore its chemical attributes, synthesis pathways, and potential applications.
Synthesis Pathway
The synthesis of 3-[(Diethylamino)methyl]benzoic acid typically involves the following steps:
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Starting Materials:
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3-Aminobenzoic acid
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Diethylamine
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Formaldehyde (as a methylating agent)
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Reaction Mechanism:
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The reaction proceeds via Mannich condensation, where the amino group on the benzoic acid reacts with formaldehyde and diethylamine to introduce the diethylaminomethyl substituent.
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Experimental Procedure:
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Yield:
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Yields vary depending on reaction conditions but are typically moderate (50–70%).
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Structural Characterization
The compound is characterized using various analytical techniques:
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NMR Spectroscopy:
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Proton signals corresponding to aromatic protons (7–8 ppm) and aliphatic protons from the diethylamino group (1–4 ppm).
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IR Spectroscopy:
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Strong absorption at ~1700 cm⁻¹ indicating the presence of the carboxylic acid group.
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Peaks near ~3300 cm⁻¹ for N-H stretching vibrations.
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X-ray Crystallography:
Biological Applications
3-[(Diethylamino)methyl]benzoic acid has been investigated for potential biological activities:
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Antimicrobial Properties:
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Substituted benzoic acids exhibit moderate activity against Gram-positive bacteria due to their ability to disrupt bacterial cell walls.
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Pharmaceutical Relevance:
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The compound's structural similarity to other bioactive molecules suggests potential as a scaffold for drug development.
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Hydrogen bonding capacity may enhance receptor binding affinity in drug design.
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Zwitterionic Behavior:
Potential Applications in Material Science
Due to its functional groups, this compound can act as:
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A precursor for synthesizing advanced polymers.
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A ligand in coordination chemistry for creating metal-organic frameworks (MOFs).
Research Gaps and Future Directions
Despite its promising properties, further studies are required to:
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Optimize synthetic routes for higher yields and purity.
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Investigate detailed pharmacokinetics and pharmacodynamics.
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Explore its use in catalysis or as a building block for supramolecular assemblies.
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